molecular formula C16H10FNO2 B1655909 2-Oxazolin-5-one, 4-(p-fluorobenzylidene)-2-phenyl- CAS No. 449-81-0

2-Oxazolin-5-one, 4-(p-fluorobenzylidene)-2-phenyl-

Cat. No.: B1655909
CAS No.: 449-81-0
M. Wt: 267.25 g/mol
InChI Key: GGMAOSAZKMNBHB-GXDHUFHOSA-N
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Description

4-[(4-Fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one belongs to the class of 4-aryliden-oxazol-5(4H)-ones, also known as azlactones, which are recognized as versatile synthons and privileged structures in medicinal chemistry . This specific compound features a fluorine atom, a modification often investigated in drug discovery for its ability to influence the molecule's electronic properties, metabolic stability, and bioavailability. Compounds within this class have demonstrated a broad spectrum of biological activities in research settings, making them valuable scaffolds for the development of new therapeutic agents . The oxazol-5(4H)-one core is a key intermediate in organic synthesis, frequently utilized in the Erlenmeyer synthesis for the preparation of more complex heterocyclic systems, amino acids, and peptides . Researchers are particularly interested in 4-aryliden-oxazol-5(4H)-ones for their documented potential in various biological domains. Predictive analyses and experimental studies on analogous structures suggest possible antiproliferative effects, indicating these compounds could be relevant in oncological research, for instance by inhibiting specific protein kinases . Furthermore, the scientific literature reports that this class of compounds has been evaluated for antibacterial, antifungal, and anti-inflammatory properties, providing multiple avenues for investigative work . The incorporation of the 4-fluorophenyl moiety in this molecule makes it a compound of significant interest for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for various biological targets. This product is intended For Research Use Only.

Properties

CAS No.

449-81-0

Molecular Formula

C16H10FNO2

Molecular Weight

267.25 g/mol

IUPAC Name

(4E)-4-[(4-fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C16H10FNO2/c17-13-8-6-11(7-9-13)10-14-16(19)20-15(18-14)12-4-2-1-3-5-12/h1-10H/b14-10+

InChI Key

GGMAOSAZKMNBHB-GXDHUFHOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)F)/C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)F)C(=O)O2

Origin of Product

United States

Biological Activity

The compound 4-[(4-Fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is a member of the oxazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and potential therapeutic effects, supported by case studies and research findings.

Chemical Structure

The chemical structure of 4-[(4-Fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one can be represented as follows:

C16H12FN1O2\text{C}_{16}\text{H}_{12}\text{F}\text{N}_1\text{O}_2

This structure features a fluorophenyl group that may influence its biological properties.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to 4-[(4-Fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one exhibit significant antibacterial properties.

Case Study:
A study evaluated various oxazole derivatives against common bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, showcasing their potent antibacterial activity .

CompoundMIC (mg/mL)Bacterial Strain
Compound A0.0039S. aureus
Compound B0.025E. coli

Antifungal Activity

In addition to antibacterial properties, oxazole derivatives have shown promising antifungal activity.

Research Findings:
The compound was tested against various fungal strains, including Candida albicans and Fusarium oxysporum. The MIC values reported were between 16.69 to 78.23 µM for C. albicans and 56.74 to 222.31 µM for F. oxysporum .

Fungal StrainMIC Range (µM)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

The biological activity of 4-[(4-Fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is believed to involve the inhibition of key metabolic pathways in bacteria and fungi, potentially disrupting cell wall synthesis or protein function.

Therapeutic Potential

Due to its diverse biological activities, this compound has potential therapeutic applications in treating infections caused by resistant bacterial and fungal strains.

Case Study:
In a comparative study on the anticonvulsant activity of related oxazole derivatives, it was found that certain compounds significantly reduced seizure activity in animal models compared to standard drugs . This suggests a broader therapeutic potential beyond antimicrobial applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparative Analysis of Oxazol-5-one Derivatives
Compound Name Substituents (4-/2-) Biological Activity Structural Similarity (%) Reference
4-[(4-Fluorophenyl)methylidene]-2-phenyl 4-Fluorophenyl / Phenyl pIC50 ~5.5 (NCI60 assay) 76.19 vs. CHEMBL1972440
DI-2 (PubChem CID: 2360773) Pyridin-3-ylmethylidene / Ethylidene(phenyl) ROCKII inhibition (IC50 not reported) N/A
DI-3 (PubChem CID: 5285453) Pyridin-3-ylmethylidene / 3-Methylphenyl ROCKII inhibition (IC50 not reported) N/A
4-[(4-Chlorophenyl)methylidene]-2-phenyl 4-Chlorophenyl / Phenyl Antimicrobial potential (unreported MIC) ~95% (Cl vs. F)
(4Z)-4-Benzylidene-2-(4-methylphenyl) Benzylidene / 4-Methylphenyl No biological data (structural study) ~80% (no F substituent)
4-(3-Ethoxyphenyl)methylene-2-phenyl 3-Ethoxyphenyl / Phenyl Unreported activity ~70%

Key Findings

Cytotoxicity : The fluorophenyl analog (CHEMBL1972440) demonstrated comparable cytotoxicity (pIC50 ~5.5) to other oxazol-5-one derivatives (e.g., compounds 3a–d) in the NCI60 assay, suggesting a shared mechanism of action .

Kinase Inhibition : DI-2 and DI-3, which replace the fluorophenyl group with pyridinylmethylidene, showed selective inhibition of ROCKII, highlighting the importance of the 4-position substituent in kinase targeting .

Conformational Flexibility : Fluorophenyl-containing chalcone derivatives () exhibit dihedral angles between 7.14°–56.26°, suggesting that the fluorophenyl group in oxazol-5-one analogs may influence planarity and binding interactions .

Structure-Activity Relationships (SAR)

  • 4-Position Substituents: Fluorine: Enhances electronegativity and moderate lipophilicity, balancing solubility and target engagement. Chlorine: Increases lipophilicity but may reduce selectivity due to larger atomic size .
  • 2-Position Substituents :
    • Phenyl vs. 3-Methylphenyl: Bulky groups (e.g., 3-methylphenyl) may sterically hinder interactions with larger binding pockets .

Data-Driven Insights

Cytotoxicity (NCI60 Assay)

Of 61 structurally similar compounds, 20 were tested, with pIC50 values clustering around 5.5 for fluorophenyl and chlorophenyl analogs.

Kinase Inhibition

ROCKII inhibition by DI-2 and DI-3 suggests that the oxazol-5-one scaffold is versatile for kinase targeting, but activity is substituent-dependent. The absence of fluorophenyl in these analogs implies that pyridinylmethylidene is critical for ROCKII binding .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

  • Formation of the Azlactone Intermediate : Hippuric acid reacts with 4-fluorobenzaldehyde in the presence of acetic anhydride, which acts as both solvent and dehydrating agent. Sodium acetate facilitates deprotonation, enabling nucleophilic attack by the aldehyde carbonyl on the α-amino group of hippuric acid.
  • Cyclization : Intramolecular esterification yields the oxazol-5-one ring, with the 4-fluorophenyl group incorporated at the C4 position.

Optimized Protocol :

  • Reagents : Hippuric acid (10 mmol), 4-fluorobenzaldehyde (10 mmol), acetic anhydride (20 mL), sodium acetate (10 mmol).
  • Conditions : Reflux at 120°C for 4–6 hours under inert atmosphere.
  • Workup : Precipitation with ethanol, followed by recrystallization from ethanol-chloroform (1:2 v/v).

Yield and Purity :

  • Isolated yields range from 70–80%.
  • Melting point: 241–243°C (lit. 241–243°C).

Green Chemistry Approach Using Ionic Liquid Catalysis

To address environmental concerns, solvent-free protocols utilizing basic ionic liquids (ILs) such as 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) have been developed.

Solvent-Free Synthesis

Procedure :

  • Reagents : Hippuric acid (0.558 mmol), 4-fluorobenzaldehyde (0.669 mmol), acetic anhydride (0.669 mmol), [bmIm]OH (1.67 mmol).
  • Conditions : Stirring at room temperature (25°C) for 90 minutes.
  • Workup : Aqueous extraction with ethyl acetate, followed by recrystallization from ethanol.

Advantages :

  • Yield : 71–75%.
  • Catalyst Reusability : [bmIm]OH is recovered post-reaction and reused for 3–4 cycles without significant loss in activity.
  • Energy Efficiency : Eliminates need for high-temperature reflux.

Comparative Analysis of Synthesis Methods

Parameter Erlenmeyer Method Ionic Liquid Method
Reaction Time 4–6 hours 1.5 hours
Temperature 120°C (reflux) 25°C (room temp.)
Catalyst Sodium acetate [bmIm]OH
Solvent Acetic anhydride Solvent-free
Yield 70–80% 71–75%
Environmental Impact High (toxic solvents) Low (green protocol)

Key Observations :

  • The traditional method offers marginally higher yields but requires energy-intensive conditions.
  • Ionic liquid catalysis reduces waste and operational hazards, aligning with green chemistry principles.

Mechanistic Insights and Side-Reactions

Competing Pathways

  • Aldol Condensation : Excess aldehyde may lead to dimerization, mitigated by stoichiometric control.
  • Hydrolysis : Moisture exposure during workup can hydrolyze the oxazolone ring to N-acyl amino acids, necessitating anhydrous conditions.

Spectroscopic Characterization

  • FT-IR : Strong absorption at 1798 cm⁻¹ (C=O stretch of oxazolone).
  • ¹H-NMR : Aromatic protons of the 4-fluorophenyl group appear as doublets (δ 8.36 ppm, J = 8.7 Hz).

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Benefits : Enhanced heat transfer and reproducibility for large-scale synthesis.
  • Challenges : Catalyst recovery in ionic liquid systems requires specialized equipment.

Purification Optimization

  • Chromatography : Silica gel chromatography (hexane:ethyl acetate, 3:1) achieves >95% purity.
  • Recrystallization : Ethanol-water mixtures reduce residual acetic anhydride.

Q & A

Basic: What are the standard synthetic protocols for preparing 4-[(4-Fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one?

The compound is typically synthesized via the Erlenmeyer azlactone formation. A standard method involves condensing hippuric acid with 4-fluorobenzaldehyde in the presence of acetic anhydride and anhydrous sodium acetate. The reaction proceeds under reflux for 2–3 hours, followed by recrystallization from ethanol or chloroform to obtain pure crystals . Key steps include:

  • Reagent ratios : Equimolar quantities of aldehyde and hippuric acid, with excess acetic anhydride as both solvent and dehydrating agent.
  • Workup : Slow addition of ethanol post-reflux induces crystallization. Cold water washing removes unreacted reagents.
  • Characterization : Melting point analysis (e.g., 411–412 K in ) and spectroscopic validation (IR, NMR) confirm purity.

Basic: Which spectroscopic and crystallographic techniques are employed for structural characterization?

  • Spectroscopy :
    • 1H/13C NMR : Assigns proton and carbon environments, particularly the methylidene (C=CH) and oxazolone carbonyl (C=O) groups .
    • FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1680–1700 cm⁻¹, C=N at ~1610 cm⁻¹) .
  • X-ray crystallography : Resolves molecular geometry and intermolecular interactions. For example, dihedral angles between the oxazolone and fluorophenyl rings (2.65–4.55°) and hydrogen-bonding networks (C–H⋯O, C–H⋯π) are critical for packing analysis .

Advanced: How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during refinement?

  • Software tools : SHELXL (for small-molecule refinement) and SHELXE (for experimental phasing) are widely used for handling high-resolution or twinned data .
  • Strategies :
    • Apply restraints to bond lengths/angles for disordered regions.
    • Use the TWIN/BASF commands in SHELXL to model twinning.
    • Validate hydrogen-bonding networks (e.g., C–H⋯O interactions in ) with Mercury or OLEX2 .
  • Data cross-check : Compare experimental bond lengths/angles with those in similar structures (e.g., 2-phenyl-4-(3-methoxybenzylidene) analogs ).

Advanced: How does the compound’s reactivity vary under different reaction conditions (e.g., temperature, catalysts)?

  • Thermal control : At room temperature, azlactones like this compound undergo Michael addition with dienophiles (e.g., 1-azabuta-1,3-dienes). At elevated temperatures (110°C), competing pathways (1,3-dipolar cycloaddition, nucleophilic attack) dominate, yielding diverse products .
  • Electronic effects : The 4-fluorophenyl group’s electron-withdrawing nature enhances electrophilicity at the methylidene carbon, favoring nucleophilic additions. Substituent effects on regioselectivity can be modeled using DFT .
  • Catalytic optimization : Sodium acetate acts as a mild base, while microwave irradiation (e.g., 210 W for 5 minutes) accelerates synthesis with higher yields .

Advanced: What methodologies are used to evaluate its biological activity (e.g., IL-6 modulation)?

  • In vitro assays :
    • Gene expression : Treat macrophage cells with the compound and quantify IL-6 mRNA levels via RT-qPCR. Lipopolysaccharide (LPS)-induced inflammation models are common .
    • Dose-response curves : IC50 values are determined using analogs (e.g., sulfonyl-substituted oxazoles in ).
  • Mechanistic studies :
    • Molecular docking to predict interactions with IL-6 receptor or signaling proteins (e.g., JAK/STAT pathway).
    • Validate specificity via knockout cell lines or competitive binding assays .

Advanced: How can computational tools (DFT, molecular dynamics) predict photophysical properties?

  • DFT calculations :
    • Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO-LUMO gaps) and charge transfer in fluorescence .
    • Simulate UV-Vis spectra (TD-DFT) and compare with experimental λmax values.
  • Molecular dynamics :
    • Model aggregation-induced emission (AIE) by simulating solid-state packing effects on fluorescence quenching .
    • Correlate π⋯π interactions (e.g., centroid distances of 3.767–3.886 Å in ) with spectral shifts.

Advanced: What strategies mitigate synthetic byproducts during scale-up?

  • Process optimization :
    • Replace traditional reflux with microwave-assisted synthesis to reduce side reactions (e.g., hydrolysis of the oxazolone ring) .
    • Use silica gel as a solid support to enhance reaction efficiency .
  • Purification :
    • Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the target compound from isomers or dimeric byproducts.
    • Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxazolin-5-one, 4-(p-fluorobenzylidene)-2-phenyl-
Reactant of Route 2
Reactant of Route 2
2-Oxazolin-5-one, 4-(p-fluorobenzylidene)-2-phenyl-

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